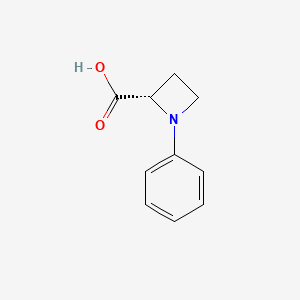
(S)-1-Phenylazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Phenylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by a four-membered azetidine ring with a phenyl group attached to the first carbon and a carboxylic acid group attached to the second carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-phenylglycine derivatives under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, asymmetric synthesis using chiral catalysts can be employed to ensure the production of the desired enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of phenylazetidine ketones or aldehydes.
Reduction: Formation of phenylazetidine alcohols or amines.
Substitution: Formation of nitrophenylazetidine or halophenylazetidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-Phenylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-1-Phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. Additionally, the compound can interact with cellular pathways, influencing processes like signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Phenylazetidine-2-carboxylic acid: The enantiomer of (S)-1-Phenylazetidine-2-carboxylic acid, with a different spatial arrangement of atoms.
1-Phenylpyrrolidine-2-carboxylic acid: A similar compound with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
1-Phenylazetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group attached to the third carbon of the azetidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the azetidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2S)-1-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
QPQDRZKUVIGWMV-VIFPVBQESA-N |
Isomerische SMILES |
C1CN([C@@H]1C(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(C1C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















